molecular formula C16H17ClFN3O3S B2426583 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034528-98-6

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No.: B2426583
CAS No.: 2034528-98-6
M. Wt: 385.84
InChI Key: XXLKOIGOMNSODL-UHFFFAOYSA-N
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Description

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring bonded to a sulfonyl group and a pyrimidine ring substituted with a fluorine atom, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step often involves the reaction of 4-chlorobenzyl chloride with piperidine under basic conditions to form 1-(4-chlorobenzyl)piperidine.

    Sulfonylation: The intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group, yielding 1-((4-chlorobenzyl)sulfonyl)piperidine.

    Coupling with Pyrimidine: The final step involves the nucleophilic substitution reaction between the sulfonylated piperidine and 5-fluoropyrimidine, typically in the presence of a suitable base and solvent, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents used.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or ether linkages.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the sulfonyl group to sulfone or sulfide derivatives.

Scientific Research Applications

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and fluoropyrimidine groups are key to its binding affinity and specificity, influencing molecular pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine
  • 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Uniqueness

Compared to similar compounds, 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is unique due to the presence of the fluorine atom on the pyrimidine ring, which can significantly alter its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c17-13-5-3-12(4-6-13)11-25(22,23)21-7-1-2-15(10-21)24-16-19-8-14(18)9-20-16/h3-6,8-9,15H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLKOIGOMNSODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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